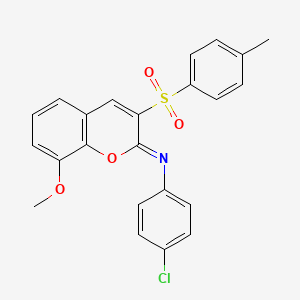

(2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

The compound (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a chromen-imine derivative featuring a 4-chlorophenyl substituent at the imine nitrogen, a methoxy group at the 8-position of the chromen ring, and a 4-methylbenzenesulfonyl (tosyl) group at the 3-position.

Properties

IUPAC Name |

N-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODFCJPDGTYRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the chromen-2-imine core.

Sulfonylation: The 4-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nitrates, and other electrophiles or nucleophiles.

Major Products

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Amines.

Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound may have potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its biological activity can be explored for anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ primarily in the aryl group attached to the imine nitrogen and minor variations in substituents (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects on Solubility: The 4-chlorophenyl and 5-chloro-2-methoxyphenyl analogs share identical logSw values (-5.48), suggesting similar hydrophobicity despite differing substituent positions. The 4-ethylphenyl analog (C585-0175) has a marginally lower logSw (-5.54), likely due to increased lipophilicity from the ethyl group .

- Fluorinated Analog (): The 3,4-difluorophenyl derivative has a lower molecular weight (441.45) and likely enhanced metabolic stability due to fluorine’s electronegativity, though its logSw and PSA data are unavailable .

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described with the following structural characteristics:

- IUPAC Name : (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

- Molecular Formula : C19H18ClN1O3S1

- Molecular Weight : 371.87 g/mol

Antimicrobial Properties

Research indicates that compounds similar to (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structural motifs demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Certain derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study focusing on related compounds indicated strong inhibitory effects on tumor growth in vitro .

Enzyme Inhibition

Inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease has been reported. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction. The percentage inhibition of AChE was determined using a modified method that involved measuring absorbance at 405 nm .

The biological activity of (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound's sulfonamide group is thought to interfere with bacterial enzyme systems.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or by disrupting mitochondrial membrane potential.

- Enzyme Inhibition : The binding affinity to AChE suggests a competitive inhibition mechanism, crucial for developing treatments for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Detailed Findings from Research Studies

- Antimicrobial Screening : A compound structurally related to (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine demonstrated high efficacy against multiple bacterial strains, suggesting potential as an antibiotic agent .

- Cancer Cell Studies : In vitro studies revealed that the compound could inhibit cell proliferation in several cancer lines, indicating its potential as an anticancer drug candidate .

- Enzyme Activity Assays : The compound exhibited significant AChE inhibition in assays designed to mimic physiological conditions, supporting its potential application in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.